molecular formula C26H28N4O3 B2462462 6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1286724-39-7

6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Katalognummer: B2462462
CAS-Nummer: 1286724-39-7
Molekulargewicht: 444.535
InChI-Schlüssel: LVFZEIJBZUZNOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core, a bicyclic scaffold with inherent structural rigidity and hydrogen-bonding capacity. Key substituents include:

  • 6-ethyl group: Enhances lipophilicity and influences pharmacokinetic properties.
  • 3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl) side chain: Introduces a fused benzoxazine moiety linked via a ketone-containing ethyl chain, which may modulate solubility and receptor affinity .

Eigenschaften

IUPAC Name

6-ethyl-3-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-3-28-12-11-21-20(16-28)26(32)30(25(27-21)19-7-5-4-6-8-19)17-24(31)29-13-14-33-23-10-9-18(2)15-22(23)29/h4-10,15H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFZEIJBZUZNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)N4CCOC5=C4C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule with potential pharmacological applications. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure

The compound features multiple functional groups characteristic of heterocyclic compounds, including a benzo[b][1,4]oxazine moiety and a tetrahydropyrido-pyrimidine framework. The presence of these groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrimidine and quinazoline derivatives. For example, a study focused on quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against several cancer cell lines (MCF-7, A549, SW-480) with IC50 values indicating promising efficacy. The best-performing compound in that study exhibited an IC50 of 5.9 µM against A549 cells .

CompoundCell LineIC50 (µM)
6nA5495.9
SW-4802.3
MCF-75.65

These findings suggest that the structural components present in 6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may confer similar anticancer properties.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For instance, the aforementioned study indicated that compound 6n induced apoptosis in a dose-dependent manner and caused cell cycle arrest at the S phase . This suggests that the compound may interact with cellular pathways regulating proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have shown that the presence of electron-withdrawing groups enhances anticancer activity. Compounds with halogen substitutions at specific positions on the phenyl ring demonstrated increased potency compared to unsubstituted analogs . This insight may guide future modifications to enhance the biological activity of 6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Other Biological Activities

In addition to anticancer properties, derivatives of benzoxazine have been studied for their ability to inhibit platelet aggregation and other cardiovascular effects. These findings suggest a broader pharmacological profile that may include anti-inflammatory and antithrombotic activities .

Case Studies

A notable case involved the synthesis and evaluation of related benzoxazine derivatives as potent inhibitors of platelet aggregation. The study concluded that these compounds could serve as lead candidates for developing new therapeutic agents targeting cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Reference ID
6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidin-4(3H)-one 6-ethyl, 2-phenyl, benzo[b][1,4]oxazin-4(3H)-yl ketone Not reported in evidence
2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one Chloromethyl, tetrahydrobenzo fusion Antihyperlipidaemic (TG reduction)
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one Hexahydropyrido[4,3-d]pyrimidinone Benzyl, dimethylamino Not reported
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives Pyrido[2,3-d]pyrimidin-4(3H)-one Varied alkyl/aryl groups Antiviral (HCV polymerase inhibition)

Key Observations:

Core Rigidity and Bioactivity: Thieno-fused derivatives (e.g., compound from ) exhibit antihyperlipidaemic activity due to enhanced metabolic stability from sulfur incorporation. Pyrido[4,3-d]pyrimidinones (target compound) may prioritize CNS or kinase targeting due to benzoxazine moieties, which are common in neuroactive or anti-inflammatory agents .

The 2-phenyl group contrasts with dimethylamino groups in , reducing basicity and altering binding pocket interactions.

Synthetic Accessibility: Thieno derivatives () are synthesized via acid-catalyzed cyclization, while pyridopyrimidinones (e.g., ) use domino reactions with recoverable catalysts, emphasizing green chemistry advantages. The target compound’s benzo[b][1,4]oxazine side chain likely requires multistep coupling (e.g., Cs₂CO₃-mediated alkylation) .

Pharmacological and Physicochemical Properties

Table 2: Activity and Solubility Trends

Compound Class LogP* Aqueous Solubility Notable Bioactivity Reference ID
Pyrido[4,3-d]pyrimidinones ~3.5–4.2 Low (lipophilic) Unreported; structural analogs suggest kinase inhibition
Thieno[2,3-d]pyrimidinones ~2.8–3.5 Moderate Antihyperlipidaemic (clofibrate-like)
Pyrido[2,3-d]pyrimidinones ~2.0–3.0 High Antiviral (HCV polymerase inhibition)

*Estimated using fragment-based methods.

  • Solubility Challenges: The target compound’s benzoxazine and phenyl groups may reduce aqueous solubility compared to pyrido[2,3-d]pyrimidinones, necessitating formulation optimization .
  • Activity Gaps: Unlike thieno derivatives with proven lipid-lowering effects, the target compound’s bioactivity remains uncharacterized, warranting in vitro screening for kinase or CNS targets .

Research Implications

  • Structural Optimization : Replacing the 6-ethyl group with polar substituents (e.g., hydroxyl or amine) may improve solubility without compromising target affinity .
  • Mechanistic Studies : The benzo[b][1,4]oxazine moiety merits investigation for anti-inflammatory or antimicrobial activity, given its prevalence in bioactive scaffolds .
  • Synthetic Advancements: Adopting domino cyclization strategies (as in ) could streamline the synthesis of related pyridopyrimidinones.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.